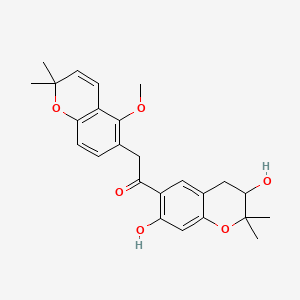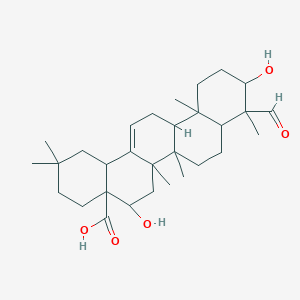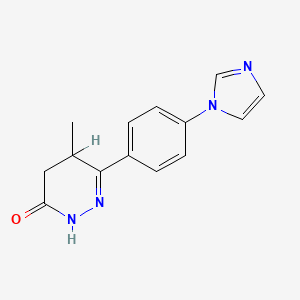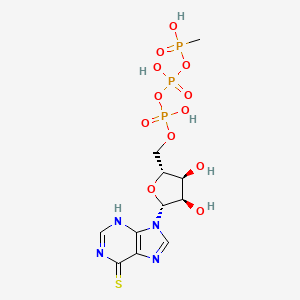![molecular formula C23H24N4O6 B1228488 N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1228488.png)
N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide is a member of acetamides and an anilide.
Applications De Recherche Scientifique
Biological Effects and Environmental Impact
Biological Consequences and Environmental Toxicology
- Acetamide derivatives have commercial importance and extensive research has led to a better understanding of their biological consequences and environmental toxicity. The study by Kennedy (2001) emphasizes the varied biological responses and environmental impacts of chemicals like acetamide and its derivatives, including N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide. This chemical's biological responses and environmental toxicology are closely monitored due to its usage in various industries and potential environmental implications (Kennedy, 2001).
Degradation by Advanced Oxidation Processes
- The degradation of certain acetamide derivatives, such as acetaminophen, has been extensively studied using advanced oxidation processes (AOPs). This process leads to the generation of different by-products and biotoxicity. Qutob et al. (2022) provide insights into the degradation pathways, by-products, and the environmental impact of these processes, which are crucial for understanding the degradation behavior of similar acetamide derivatives in aquatic environments (Qutob et al., 2022).
Catabolism and Potential Applications in Biodegradation
- The microbial catabolism of certain herbicides, which bear structural similarities to acetamide derivatives, provides a lens into the potential biodegradation pathways of these compounds. Zhou et al. (2018) discuss the microbial resources, metabolic pathways, and catabolic enzymes involved in the degradation of aryloxyphenoxy-propionate herbicides, shedding light on the biological degradation mechanisms that might be applicable to acetamide derivatives as well (Zhou et al., 2018).
Propriétés
Nom du produit |
N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide |
|---|---|
Formule moléculaire |
C23H24N4O6 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C23H24N4O6/c1-14(28)25-17-7-5-16(6-8-17)24-13-18-21(29)26-23(31)27(22(18)30)11-10-15-4-9-19(32-2)20(12-15)33-3/h4-9,12-13,30H,10-11H2,1-3H3,(H,25,28)(H,26,29,31) |
Clé InChI |
MMUGISISJOUKBS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CCC3=CC(=C(C=C3)OC)OC)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CCC3=CC(=C(C=C3)OC)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone](/img/structure/B1228405.png)

![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/structure/B1228412.png)
![3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide](/img/structure/B1228413.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B1228418.png)
![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)




![[(1R,2R,3S,7R,9R,10R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1228428.png)
